Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]-
Overview
Description
Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring connected to a diphenylmethane structure with a fluorine atom at the para-position of each phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF) under reflux conditions . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl rings can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Scientific Research Applications
Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of drugs such as flunarizine and lomerizine.
Biological Studies: The compound is studied for its potential effects on various biological targets, including neurotransmitter receptors.
Pharmaceuticals: It serves as a building block in the development of new pharmaceutical agents with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- involves its interaction with specific molecular targets in the body. It can bind to neurotransmitter receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylpiperazine
- 1-(4-Chlorobenzhydryl)piperazine
- 1-(4-Pyridyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
Uniqueness
Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- is unique due to the presence of fluorine atoms at the para-positions of the phenyl rings. This structural feature can influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from other piperazine derivatives .
Properties
CAS No. |
181207-57-8 |
---|---|
Molecular Formula |
C17H19FN2 |
Molecular Weight |
270.34 g/mol |
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]phenyl]piperazine |
InChI |
InChI=1S/C17H19FN2/c18-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)20-11-9-19-10-12-20/h1-8,19H,9-13H2 |
InChI Key |
YUTPCJNQJBSNII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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